molecular formula C7H3BrClNO B13021900 3-Bromo-7-chlorobenzo[d]isoxazole

3-Bromo-7-chlorobenzo[d]isoxazole

Cat. No.: B13021900
M. Wt: 232.46 g/mol
InChI Key: NBJKGLHUGFDQDI-UHFFFAOYSA-N
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Description

3-Bromo-7-chlorobenzo[d]isoxazole is a heterocyclic compound that features both bromine and chlorine substituents on an isoxazole ring. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chlorobenzo[d]isoxazole typically involves the reaction of 2-bromo-3-chlorophenol with paraformaldehyde to form 3-bromo-4-chloro-2-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole compound . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chlorobenzo[d]isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Cycloaddition: Catalysts like Cu(I) or Ru(II) and alkynes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce isoxazole-linked glyco-conjugates .

Scientific Research Applications

3-Bromo-7-chlorobenzo[d]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3-chlorobenzo[d]isoxazole
  • 6-Bromo-4-chlorobenzo[d]isoxazole
  • 5-Bromo-2-chlorobenzo[d]isoxazole

Uniqueness

3-Bromo-7-chlorobenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar isoxazole derivatives .

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

3-bromo-7-chloro-1,2-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H

InChI Key

NBJKGLHUGFDQDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)ON=C2Br

Origin of Product

United States

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